molecular formula C17H18N2 B3163684 (S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine CAS No. 885462-88-4

(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine

Cat. No.: B3163684
CAS No.: 885462-88-4
M. Wt: 250.34 g/mol
InChI Key: LXEAIMHQRXRIGO-UHFFFAOYSA-N
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Description

(S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diamine is a chiral organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diamine typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a Diels-Alder reaction between an appropriate diene and dienophile, followed by a series of reduction and cyclization steps.

    Introduction of Amino Groups: The amino groups are introduced via nucleophilic substitution reactions, often using reagents such as ammonia or primary amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diamine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indane: A bicyclic compound with a similar core structure but lacking the spirocyclic feature.

    Indene: A polycyclic hydrocarbon with a fused benzene and cyclopentene ring, used in the production of dyes and resins.

Uniqueness

(S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diamine is unique due to its spirocyclic structure, which imparts distinct stereochemical properties and reactivity compared to other indene and indane derivatives.

Properties

IUPAC Name

3,3'-spirobi[1,2-dihydroindene]-4,4'-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c18-13-5-1-3-11-7-9-17(15(11)13)10-8-12-4-2-6-14(19)16(12)17/h1-6H,7-10,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEAIMHQRXRIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=CC=C3)N)C4=C1C=CC=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673039
Record name 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885462-88-4
Record name 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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